2-Imino-5-((phenylamino)methyl)-3-((phenyl(phenylazo)methylene)amino)-4-thiazolidinone
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Overview
Description
2-Imino-5-((phenylamino)methyl)-3-((phenyl(phenylazo)methylene)amino)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-((phenylamino)methyl)-3-((phenyl(phenylazo)methylene)amino)-4-thiazolidinone typically involves multi-step organic reactions. One common method starts with the condensation of thiosemicarbazide with an appropriate aldehyde to form a thiazolidinone ring. This intermediate is then reacted with phenylamine and phenylazo compounds under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-((phenylamino)methyl)-3-((phenyl(phenylazo)methylene)amino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Imino-5-((phenylamino)methyl)-3-((phenyl(phenylazo)methylene)amino)-4-thiazolidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-5-((phenylamino)methyl)-3-((phenyl(phenylazo)methylene)amino)-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Phenylazo Compounds: Compounds containing the phenylazo group, known for their diverse chemical reactivity.
Phenylamine Derivatives: Compounds with phenylamine moieties, often used in pharmaceuticals and dyes.
Uniqueness
2-Imino-5-((phenylamino)methyl)-3-((phenyl(phenylazo)methylene)amino)-4-thiazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
152449-61-1 |
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Molecular Formula |
C23H20N6OS |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N'-[5-(anilinomethyl)-2-imino-4-oxo-1,3-thiazolidin-3-yl]-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C23H20N6OS/c24-23-29(22(30)20(31-23)16-25-18-12-6-2-7-13-18)28-21(17-10-4-1-5-11-17)27-26-19-14-8-3-9-15-19/h1-15,20,24-25H,16H2/b24-23?,27-26?,28-21- |
InChI Key |
VDMKKOYAEJZAJJ-VYCUDBKKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N2C(=O)C(SC2=N)CNC3=CC=CC=C3)/N=NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN2C(=O)C(SC2=N)CNC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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